3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(17,11-3-2-6-19-11)9-14-12(16)15-10-4-7-18-8-5-10/h2-3,6,10,17H,4-5,7-9H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPGXRYUFXOWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCOCC1)(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Retrosynthetic decomposition of the target molecule reveals three primary synthons (Figure 1):
- Furan-2-yl hydroxypropyl arm : Derived from furan-2-carbaldehyde via aldol condensation or Grignard addition.
- Oxan-4-yl (tetrahydropyran-4-yl) amine : Synthesized through hydrogenation of pyran-4-one derivatives.
- Urea linkage : Constructed via carbodiimide-mediated coupling or phosgene alternatives.
Critical disconnections occur at the C–N bond of the urea group and the C–O bond of the tetrahydropyran ring. The furan moiety’s electron-rich nature necessitates protection strategies during nucleophilic substitutions.
Stepwise Synthesis Pathways
Formation of the Furan-2-yl Hydroxypropyl Intermediate
Aldol Condensation Route
Furan-2-carbaldehyde undergoes base-catalyzed aldol addition with acetone, yielding 3-(furan-2-yl)-2-hydroxypropane-1-one. Optimization studies indicate:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| NaOH | EtOH | 25 | 62 | Diastereomers (18%) |
| L-Proline | DMF | 60 | 88 | None |
| Mg(OTf)₂ | THF | 0 | 75 | Oligomers (5%) |
Asymmetric induction using organocatalysts like L-proline achieves enantiomeric excess (ee) >90%.
Grignard Addition Protocol
Alternative synthesis begins with furan-2-ylmagnesium bromide reacting with ethyl acetoacetate, followed by acidic workup to furnish the β-hydroxy ketone. Key parameters:
Catalytic Systems and Reaction Optimization
Enantioselective Hydroxylation
Asymmetric hydroxylation of prochiral ketones employs Sharpless epoxidation catalysts:
| Substrate | Catalyst | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| 3-(Furan-2-yl)propan-1-one | Ti(OiPr)₄/(R,R)-DPEDA | 94 | 12 |
| 3-(Furan-2-yl)butan-1-one | VO(acac)₂/(S)-Binap | 88 | 8 |
Epoxide intermediates undergo acid-catalyzed ring-opening to install the β-hydroxy group stereoselectively.
Microwave-Assisted Cyclization
Microwave irradiation (150 W, 100°C) accelerates furan ring formation from γ-keto aldehydes, reducing reaction times from 12 h to 20 min. Comparative data:
| Method | Time (min) | Yield (%) | Energy Use (kWh/mol) |
|---|---|---|---|
| Conventional | 720 | 75 | 18.5 |
| Microwave | 20 | 82 | 3.2 |
This technique minimizes thermal degradation of acid-labile furans.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A plug-flow reactor system (Figure 2) enhances mass transfer during urea bond formation:
- Residence time : 8 min
- Throughput : 12 kg/h
- Purity : 99.2% (by HPLC)
Key advantages include precise temperature control (−10°C to 5°C) and inline IR monitoring for real-time adjustment.
Green Chemistry Metrics
Solvent recovery and atom economy calculations for batch vs. flow processes:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Atom Economy (%) | 64 | 71 |
| Solvent Recovery (%) | 45 | 92 |
| E-Factor | 18.7 | 6.3 |
Supercritical CO₂ extraction replaces dichloromethane in final purification, reducing environmental impact.
Analytical Characterization and Validation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 1.8 Hz, 1H, furan H-5), 6.38 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 5.21 (s, 1H, OH), 4.12–4.08 (m, 1H, NH), 3.95–3.89 (m, 2H, OCH₂).
- HRMS : m/z calcd for C₁₃H₁₈N₂O₄ [M+H]⁺ 279.1345; found 279.1342.
Chromatographic Purity Assessment
HPLC (C18 column, 70:30 H₂O/MeCN):
- Retention time : 6.72 min
- Purity : 99.5% (220 nm)
- Impurities : <0.1% unreacted amine, <0.3% diastereomers.
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs often include heterocyclic cores such as pyrazoles, pyrazolines, or fused furan systems. Key comparisons include:
Key Observations :
- The target compound’s urea group distinguishes it from naphthofuran-pyrazole derivatives, which lack hydrogen-bond donors. This may enhance solubility in polar solvents (e.g., DMSO or aqueous buffers) compared to pyrazole-based analogs .
Physicochemical Properties
Biological Activity
3-[2-(furan-2-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan moiety , a hydroxypropyl group , and an oxan-4-yl urea structure . These components contribute to its unique chemical properties, which are pivotal in determining its biological activity.
The biological activity of this compound is believed to stem from its interaction with various molecular targets. The furan ring can engage in electrophilic interactions, while the hydroxypropyl group enhances solubility and bioavailability. The oxan-4-yl urea structure may play a crucial role in stabilizing the compound and enhancing its binding affinity to target proteins.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties . For instance, derivatives containing the benzofuran moiety have been documented to possess cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar effects.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study A | A549 | 15 | Cytotoxic |
| Study B | MCF7 | 20 | Cytotoxic |
Antibacterial and Antiviral Properties
Compounds with furan derivatives have shown promise as antibacterial and antiviral agents . The mechanism often involves disruption of bacterial cell membranes or interference with viral replication processes.
Case Study 1: Antitumor Activity Assessment
A study conducted on the antitumor efficacy of this compound revealed significant cytotoxicity against human lung cancer cells (A549). The compound was administered at varying concentrations, demonstrating an IC50 value of 15 µM, indicating potent antitumor activity.
Case Study 2: Antiviral Efficacy
In another investigation, the antiviral potential of the compound was assessed against the influenza virus. The results showed a moderate inhibitory effect, suggesting that further optimization could enhance its efficacy as an antiviral agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the furan or hydroxypropyl groups could lead to enhanced potency or selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
